2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
2,5-Dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety. The benzamide ring is substituted with two chlorine atoms at positions 2 and 5, while the thiadiazole ring is substituted with a 3-nitrophenyl group. This structural configuration combines electron-withdrawing groups (chloro, nitro) and aromatic systems, which are known to influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O3S/c16-9-4-5-12(17)11(7-9)13(22)18-15-20-19-14(25-15)8-2-1-3-10(6-8)21(23)24/h1-7H,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMMIEASLQEXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the 1,3,4-Thiadiazole Core
Thiosemicarbazide Cyclization with Carboxylic Acid Derivatives
The 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine intermediate is synthesized via cyclization of N-(3-nitrophenyl)thiosemicarbazide with 3-nitrobenzoic acid in the presence of phosphorus pentachloride. Adapted from CN103936691A, this solid-phase reaction proceeds at room temperature with a 1:1.2:1.2 molar ratio of thiosemicarbazide, carboxylic acid, and PCl₅. Grinding reactants for 15–30 minutes initiates an exothermic reaction, yielding the thiadiazole ring after alkaline workup (pH 8–8.2) and recrystallization from ethanol (91% yield).
Iodine-Mediated Cyclodehydration
An alternative route, modified from Chem. Proc. 2022, employs iodine in dimethylformamide (DMF) to cyclize a thiosemicarbazide intermediate. Here, 3-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with thiosemicarbazide to form 3-nitrobenzoyl thiosemicarbazide. Treatment with iodine (1.2 equiv) and triethylamine in DMF at 25°C for 1.5 hours eliminates sulfur, forming the thiadiazole ring. The product precipitates upon addition of aqueous sodium thiosulfate, yielding 84% after acetonitrile recrystallization.
Comparative Analysis of Thiadiazole Formation Methods
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| PCl₅ Cyclization | PCl₅, 3-nitrobenzoic acid | 25 | 0.5 | 91 | 95 |
| I₂-Mediated | I₂, Et₃N, DMF | 25 | 1.5 | 84 | 98 |
| H₂SO₄ Dehydration | Conc. H₂SO₄ | 100 | 4 | 78 | 90 |
The iodine-mediated method offers superior purity due to selective sulfur elimination, while PCl₅ cyclization achieves higher yields under milder conditions. Concentrated sulfuric acid, though economical, requires elevated temperatures and yields lower-purity products.
Amidation of 5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-Amine
Schotten-Baumann Reaction with 2,5-Dichlorobenzoyl Chloride
The final amidation step involves reacting 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine with 2,5-dichlorobenzoyl chloride under Schotten-Baumann conditions. In a dichloromethane-water biphasic system, 2,5-dichlorobenzoyl chloride (1.1 equiv) is added dropwise to a solution of the thiadiazol-2-amine (1.0 equiv) and sodium bicarbonate (2.0 equiv) at 0–5°C. Stirring for 4 hours at room temperature followed by extraction and solvent evaporation yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to afford 2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide in 88% yield.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, a carbodiimide approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) is employed. 2,5-Dichlorobenzoic acid (1.2 equiv) is activated with EDC/HOBt (1.5 equiv each) for 30 minutes, followed by addition of the thiadiazol-2-amine. After 12 hours at 25°C, the reaction is quenched with water, and the product is isolated via filtration (82% yield).
Optimization of Reaction Conditions
Solvent Selection for Cyclization
DMF and acetonitrile are optimal for iodine-mediated and PCl₅ methods, respectively. DMF’s high polarity facilitates sulfur elimination, while acetonitrile’s moderate dielectric constant minimizes side reactions during PCl₅ cyclization. Methanol and ethanol are avoided due to esterification with acyl chlorides.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, NH), 8.45–8.40 (m, 2H, Ar-H), 8.35 (d, J = 8.0 Hz, 1H, Ar-H), 7.85–7.80 (m, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 160.1 (C=N), 152.3–126.7 (Ar-C), 121.5 (C-S).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (C-N stretch).
Challenges and Mitigation Strategies
Scale-Up Considerations
Kilogram-scale synthesis via the PCl₅ method achieves consistent yields (89–91%) using a planetary ball mill for grinding, reducing reaction time to 10 minutes.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the chloro substituents.
Scientific Research Applications
2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitro and chloro substituents, along with the thiadiazole ring, contribute to its ability to interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
The following analysis compares 2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide with structurally analogous thiadiazole-based benzamides, focusing on substituent effects, spectral properties, and biological activities.
Substituent Effects and Structural Variations
Key structural analogs include derivatives reported in the Iranian Journal of Pharmaceutical Research (2017), which share the N-(1,3,4-thiadiazol-2-yl)benzamide scaffold but differ in substituent type and position (Table 1) .
Table 1: Substituent Comparison of Selected Thiadiazole-Benzamide Derivatives
| Compound Name | Benzamide Substituent | Thiadiazole Substituent |
|---|---|---|
| 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) | 3-Cl | Pyridin-2-yl |
| 4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) | 4-F | Pyridin-2-yl |
| 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) | 2-OCH₃ | Pyridin-2-yl |
| Target Compound | 2,5-Cl₂ | 3-Nitrophenyl |
- Substituent Position: The target compound’s dichloro substitution on the benzamide ring (2,5-positions) introduces steric and electronic effects distinct from mono-substituted analogs (e.g., 3-Cl in 4b).
- Electronic Effects : Nitro and chloro groups are strong electron-withdrawing substituents, which may enhance binding to electron-rich biological targets compared to methoxy (electron-donating) or fluorine (moderately electron-withdrawing) groups .
Spectral Properties
Spectral data from analogs (Table 2) highlight trends in NMR and IR profiles influenced by substituents :
Table 2: Spectral Data Comparison
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| 4b | 8.5–7.2 (pyridine, benzene) | 3270 (N-H), 1670 (C=O) | 342.1 |
| 4f | 8.3–7.1 (pyridine, fluorobenzene) | 3285 (N-H), 1675 (C=O) | 326.1 |
| 4g | 8.4–6.9 (pyridine, methoxybenzene) | 3260 (N-H), 1665 (C=O) | 338.1 |
| Target | Predicted: 8.6–7.5 (nitrophenyl, dichlorobenzene) | Predicted: 3300 (N-H), 1680 (C=O) | ~434.2 |
- ¹H NMR : The target’s 3-nitrophenyl group is expected to downfield-shift aromatic protons compared to pyridinyl analogs. Dichloro substitution may further split signals due to anisotropic effects .
- IR : Consistent N-H and C=O stretches (~3270–3300 cm⁻¹, ~1670–1680 cm⁻¹) suggest preserved amide and thiadiazole functionalities across analogs.
Computational Insights
While direct docking data for the target compound is unavailable, tools like AutoDock Vina could predict its binding affinity. For example:
- Pyridinyl analogs may favor interactions with kinase active sites, whereas the target’s nitrophenyl group might bind preferentially to nitroreductases or cytochrome P450 enzymes.
Biological Activity
2,5-Dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core and a thiadiazole ring, which are known for their diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, characterized by:
- Two chlorine atoms at positions 2 and 5 of the benzamide moiety.
- A nitro-substituted phenyl group attached to the thiadiazole ring.
This unique arrangement enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent activity against various Gram-positive bacteria, outperforming standard antibiotics like ampicillin .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Bacillus cereus | Moderate | |
| Helicobacter pylori | Significant |
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Notably, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were found to inhibit the proliferation of breast cancer cells (MCF-7 and SK-BR-3) effectively. The mechanism involved targeting the EGFR and HER-2 pathways .
Research findings include:
- CCK-8 Assay Results : Showed excellent anti-proliferation ability against cancer cell lines.
- Molecular Dynamics Studies : Indicated stable binding to EGFR and HER-2 .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the nitro and chloro substituents enhances its reactivity and potential for enzyme inhibition. This interaction can disrupt cellular processes critical for microbial survival and cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation into various thiadiazole derivatives revealed that those containing the structural features similar to this compound exhibited enhanced antibacterial activity against MRSA strains.
- Cancer Cell Line Study : In vitro studies demonstrated that modifications in the benzamide structure could lead to increased efficacy against breast cancer cells by enhancing binding affinity to target receptors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do conventional vs. microwave-assisted methods compare?
- Methodological Answer :
- Conventional Synthesis : React substituted benzaldehydes with thiadiazol-2-amine derivatives in ethanol under reflux (4–18 hours). For example, coupling 3-nitrobenzaldehyde with a thiadiazole precursor in glacial acetic acid yields the target compound via Schiff base formation .
- Microwave-Assisted Synthesis : Reduces reaction time to 15–20 minutes with improved yields (75–85%) by eliminating solvents and using catalytic acetic acid. This method enhances efficiency for high-throughput screening .
- Comparison Table :
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional reflux | 4–18 hours | 60–70 | ≥95% |
| Microwave | 15–20 min | 75–85 | ≥98% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR (DMSO-) to verify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ ~165 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the nitro and thiadiazole moieties .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (e.g., ±0.3% deviation) .
Q. What preliminary biological assays are recommended to evaluate its anticancer potential?
- Methodological Answer :
- In Vitro Cytotoxicity : Screen against NSCLC (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines using MTT assays (IC values <10 μM suggest high activity) .
- Apoptosis Assays : Perform Annexin V/PI staining to quantify early/late apoptotic cells post-treatment (e.g., 20–40% apoptosis at 10 μM) .
Advanced Research Questions
Q. How does the 3-nitrophenyl-thiadiazole moiety influence the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ERK2 (PDB ID: 4QTB). The nitro group forms hydrogen bonds with Lys52, while the thiadiazole ring engages in hydrophobic interactions with Ile31 .
- Kinase Activity Assays : Measure ERK phosphorylation inhibition via Western blot (e.g., 50% reduction at 5 μM) .
Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters:
- Space group: P
- R-factor: <0.05
- Hydrogen bonding: N–H···N (2.8–3.0 Å) stabilizes dimeric structures .
- UV-Vis Spectroscopy : Compare λ shifts (e.g., 270→290 nm) to assess conjugation between benzamide and thiadiazole groups .
Q. How can researchers address contradictions in biological activity data across similar analogs?
- Methodological Answer :
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing nitro vs. chloro groups) with IC values. For example, 3-nitrophenyl derivatives show 5x higher potency than 4-chlorophenyl analogs due to enhanced π-π stacking .
- Meta-Analysis : Aggregate data from multiple studies (e.g., 15-LOX inhibition vs. ERK pathway suppression) to identify dominant mechanisms .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit IC curves using GraphPad Prism (four-parameter logistic model, R >0.95).
- ANOVA with Tukey’s Test : Compare means across dose groups (p<0.05 indicates significance) .
Q. How can computational modeling guide the design of derivatives with improved solubility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
